molecular formula C16H16N4O2 B12051180 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12051180
M. Wt: 296.32 g/mol
InChI Key: SIJUSHSCKICNAR-UHFFFAOYSA-N
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Description

6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with the molecular formula C16H16N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions. The use of green chemistry principles, such as catalyst-free and environmentally friendly solvents like ethylene glycol, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

6-amino-4-(2-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H16N4O2/c1-3-21-12-7-5-4-6-10(12)14-11(8-17)15(18)22-16-13(14)9(2)19-20-16/h4-7,14H,3,18H2,1-2H3,(H,19,20)

InChI Key

SIJUSHSCKICNAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C)N)C#N

Origin of Product

United States

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